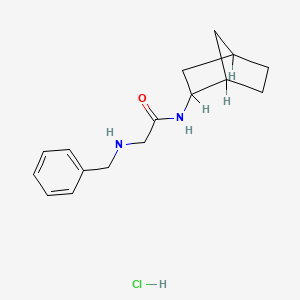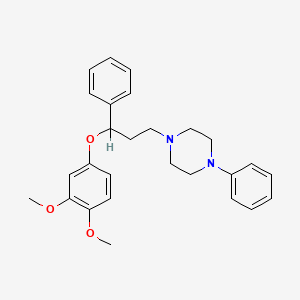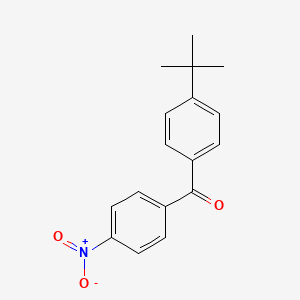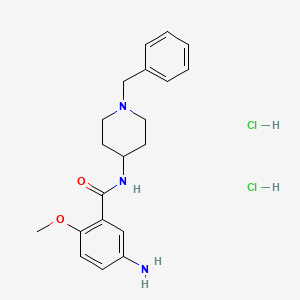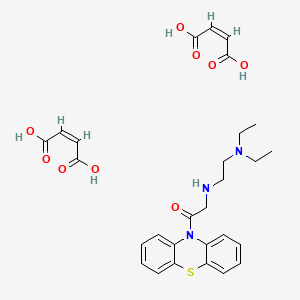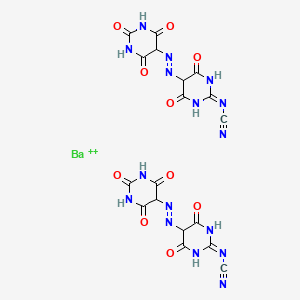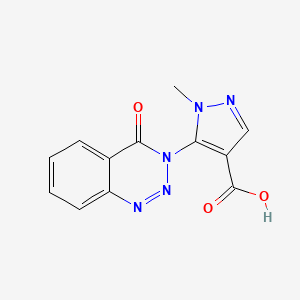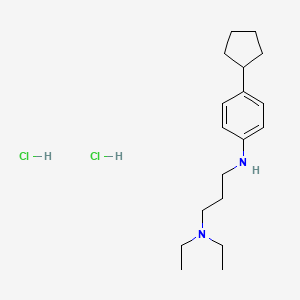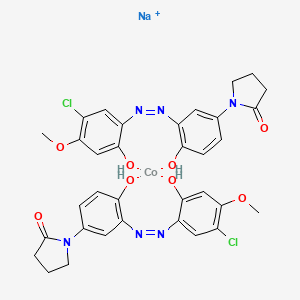
(Z)-Pralidoxime methylsulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pralidoxime mesylate, (Z)- is a chemical compound primarily known for its role as an antidote to organophosphate poisoning. Organophosphates are a class of chemicals commonly found in pesticides and nerve agents. Pralidoxime mesylate, (Z)- works by reactivating the enzyme acetylcholinesterase, which is inhibited by organophosphates, thereby reversing the toxic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pralidoxime mesylate, (Z)- is synthesized by treating pyridine-2-carboxaldehyde with hydroxylamine to form pyridine-2-aldoxime. This intermediate is then alkylated with methyl iodide to produce pralidoxime as the iodide salt . The mesylate form is obtained by reacting pralidoxime iodide with methanesulfonic acid.
Industrial Production Methods: Industrial production of pralidoxime mesylate, (Z)- involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes:
Reaction of pyridine-2-carboxaldehyde with hydroxylamine: under controlled temperature and pH conditions.
Alkylation with methyl iodide: in the presence of a suitable solvent.
Conversion to the mesylate salt: by reacting with methanesulfonic acid.
Analyse Chemischer Reaktionen
Types of Reactions: Pralidoxime mesylate, (Z)- primarily undergoes nucleophilic substitution reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides and conditions involving polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of various substituted pyridinium compounds.
Oxidation and Reduction: Formation of corresponding oximes and reduced amines.
Wissenschaftliche Forschungsanwendungen
Pralidoxime mesylate, (Z)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on enzyme activity and interactions with biological molecules.
Medicine: Widely used as an antidote for organophosphate poisoning and in the treatment of myasthenia gravis.
Industry: Employed in the development of antidote formulations and in the study of pesticide toxicity.
Wirkmechanismus
Pralidoxime mesylate, (Z)- reactivates acetylcholinesterase by binding to the enzyme’s anionic site. This binding displaces the organophosphate from the esteratic site, allowing the enzyme to regain its activity . The compound also slows the aging process of phosphorylated acetylcholinesterase, making it more amenable to reactivation .
Vergleich Mit ähnlichen Verbindungen
- Obidoxime
- HI-6
- Trimedoxime
- Methoxime
Comparison: Pralidoxime mesylate, (Z)- is unique in its high efficacy in reactivating acetylcholinesterase inhibited by organophosphates. Compared to other oximes, it has a broader spectrum of activity and is the only FDA-approved antidote for organophosphate poisoning . Other oximes like obidoxime and HI-6 are also effective but may have different pharmacokinetic profiles and specificities for various organophosphates.
Eigenschaften
CAS-Nummer |
29603-50-7 |
|---|---|
Molekularformel |
C8H12N2O4S |
Molekulargewicht |
232.26 g/mol |
IUPAC-Name |
methanesulfonate;(NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H8N2O.CH4O3S/c1-9-5-3-2-4-7(9)6-8-10;1-5(2,3)4/h2-6H,1H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
WWZYJJGFUIAWNW-UHFFFAOYSA-N |
Isomerische SMILES |
C[N+]1=CC=CC=C1/C=N\O.CS(=O)(=O)[O-] |
Kanonische SMILES |
C[N+]1=CC=CC=C1C=NO.CS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


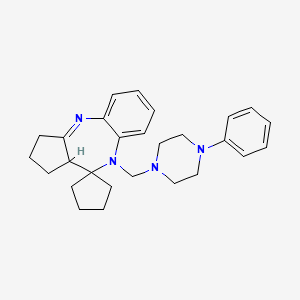
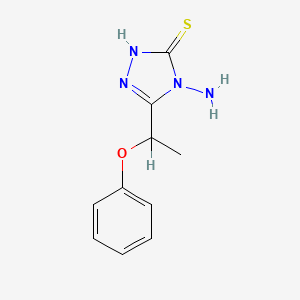
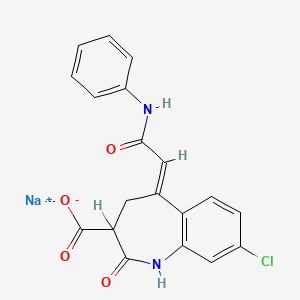
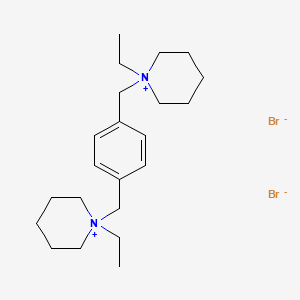
![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate](/img/structure/B12727953.png)
